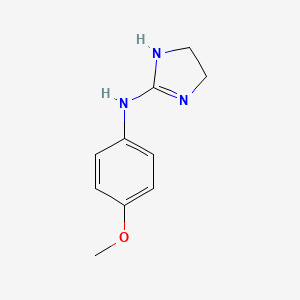

N-(4-methoxyphenyl)imidazolidin-2-imine

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-14-9-4-2-8(3-5-9)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGHVGWHOPGTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of N 4 Methoxyphenyl Imidazolidin 2 Imine

Mechanistic Pathways of Imine Formation and Hydrolysis in Cyclic Systems

The formation and hydrolysis of the imine group in cyclic systems like N-(4-methoxyphenyl)imidazolidin-2-imine are fundamental reversible processes. These reactions proceed through a series of protonation, addition, and elimination steps, often catalyzed by acid. masterorganicchemistry.com

The general mechanism for imine formation involves the nucleophilic attack of a primary amine on a carbonyl compound, followed by dehydration. In the context of a cyclic imine, this often occurs as the final step of a cyclization reaction. Conversely, hydrolysis represents the reverse reaction, where water acts as the nucleophile to cleave the C=N bond, regenerating the amine and a carbonyl-containing compound. masterorganicchemistry.comchemistrysteps.com This process is typically facilitated by acidic conditions which protonate the imine nitrogen, rendering the imine carbon more electrophilic and susceptible to attack by water. chemistrysteps.commasterorganicchemistry.com

Elucidation of Tetrahedral Intermediates in Hydrolysis and Cyclization

A key feature in both the formation and hydrolysis of the imidazolidin-2-imine ring is the involvement of a tetrahedral intermediate. rsc.orgnih.gov During hydrolysis, the attack of a water molecule on the protonated imine carbon leads to a transient tetrahedral species. nih.govresearchgate.net Subsequent proton transfers and elimination of the amine moiety result in the formation of a carbonyl group. chemistrysteps.com

Crucially, the same tetrahedral intermediate is generated during the cyclization of precursor molecules, such as hydantoic acid amides, to form the corresponding imidazolidinone ring system. rsc.orgnih.govresearchgate.net The partitioning of this intermediate, meaning its breakdown to either reactants or products, is determined by the relative energy barriers of the competing pathways. nih.govresearchgate.net This principle allows for the determination of the rate-determining step in the cyclization reaction by studying the hydrolysis of the corresponding imine. rsc.orgnih.govresearchgate.net

For instance, studies on the acid-catalyzed hydrolysis of 4-imino-imidazolidin-2-ones have unequivocally demonstrated that the formation of the tetrahedral intermediate is the rate-determining step in the cyclization of hydantoic acid amides. rsc.orgnih.govresearchgate.net This was confirmed by observing that under kinetic control, the hydrolysis of these imines yields hydantoins as the sole products. nih.govresearchgate.net

Kinetic and Thermodynamic Considerations in Imine Reactivity

The reactivity of imines, including their formation and hydrolysis, is subject to both kinetic and thermodynamic control. nih.govresearchgate.net In dynamic covalent libraries, where imine formation is reversible, the distribution of products can be influenced by the relative stability of the imine constituents (thermodynamic control) or the rates of their formation (kinetic control). nih.gov

Kinetic studies of the hydrolysis of related 4-imino-imidazolidin-2-ones have revealed that the reaction is zero order with respect to proton concentration in acidic media. rsc.orgnih.govresearchgate.net This is because the imine is fully protonated under these conditions, and the rate-limiting step is the attack of water on the protonated imine. rsc.orgnih.govresearchgate.net A solvent kinetic isotope effect (kH/kD) of 1.72 suggests a mechanism where the attack of water is concerted with a proton transfer to a second water molecule. rsc.orgnih.gov

The interplay between kinetics and thermodynamics can be manipulated. For example, in certain systems, one imine may form faster (the kinetic product), while another is more stable and predominates at equilibrium (the thermodynamic product). nih.gov This has been observed in dynamic imine libraries where the presence of a molecular capsule can modulate the kinetic and thermodynamic outcomes by selectively binding certain components. nih.gov

Intramolecular Cyclization Mechanisms Leading to the Imidazolidin-2-imine Scaffold

The imidazolidin-2-imine scaffold is typically synthesized through intramolecular cyclization reactions. A common strategy involves the cyclization of N-(2-aminoethyl)guanidines. This transformation can be initiated by various reagents and conditions, often involving the formation of an intermediate that facilitates the ring closure.

Another versatile approach is the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, which proceeds through an intramolecular cyclization followed by an electrophilic substitution to yield 4-substituted imidazolidin-2-ones. mdpi.comnih.gov The proposed mechanism involves the initial formation of an oxonium cation, which then undergoes intramolecular cyclization to form a 5-methoxyimidazolidin-2-one intermediate. Subsequent elimination of methanol (B129727) generates an iminium cation, which can then react with a nucleophile. mdpi.com

Base-catalyzed intramolecular hydroamidation of propargylic ureas has also been developed as an efficient method to access imidazolidin-2-ones, which are structurally related to the imine counterparts. acs.org DFT calculations support a mechanism involving the cyclization of a deprotonated urea (B33335). acs.org

Reactivity Profiles and Advanced Transformational Chemistry

The this compound molecule possesses multiple reactive sites, allowing for a diverse range of chemical transformations. The nucleophilic and electrophilic characteristics of the exocyclic imine nitrogen and the ring atoms, as well as stereochemical considerations, play a pivotal role in its reactivity.

Nucleophilic and Electrophilic Characteristics of the Exocyclic Imine Nitrogen and Ring Atoms

The reactivity of imines is multifaceted. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. nih.gov Conversely, the imine carbon is electrophilic and susceptible to attack by nucleophiles. nih.gov The electrophilicity of the imine carbon can be significantly enhanced by protonation of the nitrogen atom with an acid, forming a highly reactive iminium cation. nih.gov

In the context of this compound, the exocyclic imine nitrogen can participate in nucleophilic reactions. The ring nitrogen atoms also possess nucleophilic character. The imine carbon, being part of a C=N double bond, is the primary electrophilic center. This electrophilicity is crucial for addition reactions and for the hydrolysis mechanism discussed earlier.

The reactivity can be influenced by the substituents on the imidazolidine (B613845) ring and the N-aryl group. The 4-methoxyphenyl (B3050149) group, being an electron-donating group, can modulate the electron density of the imine system.

Stereochemical Aspects and Regioselectivity in Imidazolidine-2-imine Reactions

Reactions involving the imidazolidin-2-imine scaffold can exhibit stereoselectivity and regioselectivity, particularly when chiral centers are present or created during the reaction. For instance, the addition of enolates to activated imines can proceed with high diastereoselectivity, providing access to β-amino acid systems. researchgate.net The stereochemical outcome (syn vs. anti) can often be controlled by the choice of metal enolate (e.g., lithium vs. titanium), which influences the transition state geometry. researchgate.netchim.it

In the synthesis of substituted imidazolidines, high diastereoselectivity can be achieved through various catalytic methods, including [3+2] cycloaddition reactions. rsc.orgnih.gov The regioselectivity of these reactions is often governed by the nature of the reactants and the catalyst. For example, the reaction of N-tosylaziridines with imines, catalyzed by a silver salt, proceeds via a regioselective cleavage of the aziridine (B145994) C-C bond to form an azomethine ylide, which then undergoes a diastereoselective cycloaddition. rsc.orgnih.gov

The synthesis of 4-substituted imidazolidin-2-ones from (2,2-diethoxyethyl)ureas demonstrates excellent regioselectivity, which has been rationalized by quantum chemistry calculations. mdpi.comnih.gov

Chemical Stability and Degradation Pathways within Research Contexts

The chemical stability of this compound is a critical factor in its synthesis, storage, and application in research settings. While specific kinetic and thermodynamic data for this particular compound are not extensively documented in publicly available literature, its stability can be inferred from the chemical behavior of its constituent functional groups: the imidazolidine ring, the exocyclic imine, and the methoxyphenyl substituent. The principal degradation pathways anticipated for this molecule under various research conditions include hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

The most significant pathway for the degradation of this compound is hydrolysis of the imine (C=N) bond. This reaction is characteristic of imines and is typically catalyzed by the presence of acid, although it can also proceed under neutral or basic conditions. masterorganicchemistry.comchemistrysteps.com The process involves the nucleophilic attack of water on the imine carbon.

Under acidic conditions, the reaction is initiated by the protonation of the imine nitrogen, which forms a highly electrophilic iminium ion. This intermediate is then readily attacked by a water molecule. chemistrysteps.com Subsequent proton transfer and elimination of the amine moiety lead to the cleavage of the C=N bond. This process would result in the formation of N-(4-methoxyphenyl)imidazolidin-2-one and ammonia.

A further potential hydrolytic pathway involves the cleavage of the imidazolidine ring itself. Although generally more stable than the exocyclic imine, the aminal functionality within the imidazolidine ring can also be susceptible to hydrolysis, particularly under harsh acidic conditions, leading to ring-opening products. researchgate.net

Table 1: Predicted Hydrolytic Degradation Products of this compound

| Degradation Pathway | Reactant(s) | Product(s) |

| Imine Hydrolysis | Water, Acid/Base Catalyst | N-(4-methoxyphenyl)imidazolidin-2-one, Ammonia |

| Ring Hydrolysis | Water, Strong Acid | N-(2-aminoethyl)-N'-(4-methoxyphenyl)urea |

This table is illustrative and based on general chemical principles of imine and imidazolidine hydrolysis.

Oxidative Degradation

Oxidation represents another potential degradation route. Research on structurally similar compounds, such as 4-imino-imidazolidin-2-ones, has shown that they can be susceptible to oxidation. researchgate.netrsc.org For this compound, oxidation could be initiated by atmospheric oxygen, peroxides present in solvents (like THF), or other oxidizing agents encountered in a laboratory setting.

The potential sites for oxidation include the imidazolidine ring and the methoxy (B1213986) group on the phenyl ring. Oxidation of the imidazolidine ring could lead to the formation of hydroxylated derivatives or ring-opened products. researchgate.netrsc.org The methoxy group is generally stable, but under strong oxidizing conditions, it could undergo O-demethylation to form a phenolic derivative.

Table 2: Potential Oxidative Degradation Products

| Oxidizing Agent | Potential Product(s) |

| Peroxides (e.g., in THF) | 5-hydroxy-N-(4-methoxyphenyl)imidazolidin-2-imine |

| Strong Oxidants | N-(4-hydroxyphenyl)imidazolidin-2-imine |

This table presents hypothetical oxidation products based on the reactivity of analogous chemical structures.

Photodegradation

Heterocyclic compounds can be sensitive to light, undergoing photodegradation upon exposure to UV or even visible light. researchgate.netnih.gov While specific photostability studies on this compound are not available, the imidazolidine core and the aromatic methoxyphenyl group are chromophores that can absorb light energy. This absorption can lead to the formation of excited states that may undergo various chemical reactions, including ring cleavage, rearrangement, or reaction with other molecules. researchgate.net The degradation pathway would be highly dependent on the wavelength of light and the presence of photosensitizers.

Table 3: Summary of Chemical Stability

| Condition | Stability | Primary Degradation Pathway |

| Anhydrous, Inert Atmosphere | High | - |

| Aqueous, Acidic pH | Low | Imine Hydrolysis |

| Presence of Peroxides | Moderate to Low | Oxidation |

| Exposure to UV Light | Potentially Low | Photodegradation |

This table provides a qualitative summary of the expected stability based on the chemical properties of the functional groups present in the molecule.

Computational and Theoretical Investigations of N 4 Methoxyphenyl Imidazolidin 2 Imine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, providing valuable insights into chemical reactivity and molecular properties. For a compound like N-(4-methoxyphenyl)imidazolidin-2-imine, DFT could illuminate various chemical behaviors.

Elucidation of Reaction Mechanisms and Transition State Structures

Currently, there are no published DFT studies that specifically map out reaction mechanisms or characterize the transition state structures for reactions involving this compound. Such studies would be crucial for understanding its synthesis, potential degradation pathways, and its reactivity with other molecules. Theoretical calculations on related imidazolidinone derivatives have been performed to rationalize reaction mechanisms, but this data cannot be directly extrapolated to the 2-imine analogue.

Prediction and Rationalization of Regioselectivity and Stereoselectivity

Computational research predicting the regioselectivity and stereoselectivity of reactions involving this compound is not available. DFT calculations are instrumental in predicting how and where a molecule will react, which is fundamental for its application in asymmetric synthesis or targeted chemical modifications. While studies on other substituted imidazolidines have successfully used DFT for this purpose, the specific electronic and steric influences of the N-(4-methoxyphenyl) group in the 2-imine structure remain uninvestigated.

Conformational Analysis and Energetic Profiles of the Imidazolidine-2-imine Ring

A detailed conformational analysis and the corresponding energetic profiles for the imidazolidine-2-imine ring of this compound have not been reported. Such an analysis would identify the most stable conformations of the molecule, which is essential for understanding its biological activity and physical properties. The flexibility of the five-membered ring and the rotational barrier of the bond connecting it to the methoxyphenyl group are key parameters that would be determined through these computational studies.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation offer a lens into the dynamic behavior of molecules and their interactions with their environment.

Theoretical Structure-Reactivity Relationships

There is a lack of research establishing theoretical structure-reactivity relationships for this compound. These studies typically involve correlating computed molecular descriptors (such as electrostatic potential, frontier molecular orbital energies, etc.) with experimentally observed reactivity. This information is vital for designing new derivatives with tailored properties.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

No specific molecular modeling studies have been published that analyze the intermolecular interactions of this compound. The molecule possesses functionalities capable of engaging in hydrogen bonding (the imine and amine protons as donors, and the nitrogen atoms and methoxy (B1213986) oxygen as acceptors) and π-π stacking (via the methoxyphenyl ring). A computational analysis would quantify the strength and geometry of these interactions, which are critical for understanding its crystal packing, solubility, and potential binding to biological targets.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of N-(4-methoxyphenyl)imidazolidin-2-imine by providing information about the chemical environment, connectivity, and spatial arrangement of its atoms. Although specific experimental spectra for this compound are not documented in the searched literature, its ¹H and ¹³C NMR spectra can be predicted based on the distinct chemical moieties present: a 4-methoxyphenyl (B3050149) group, an imidazolidine (B613845) ring, and an exocyclic imine group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule.

4-Methoxyphenyl Group: The aromatic protons will appear as two distinct doublets in the range of δ 6.8-7.5 ppm. The two protons ortho to the methoxy (B1213986) group will be more shielded and appear upfield, while the two protons ortho to the nitrogen atom will be deshielded and appear further downfield. The methoxy group (-OCH₃) will present as a sharp singlet around δ 3.8 ppm.

Imidazolidine Ring: The four protons of the two methylene (-CH₂-) groups in the saturated imidazolidine ring are expected to produce a singlet or a multiplet pattern, typically in the δ 3.2-4.0 ppm region. The exact appearance depends on the ring's conformation and the rate of nitrogen inversion.

Amine/Imine Protons: The protons attached to the nitrogen atoms (N-H) are expected to show broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but they would likely appear in the δ 5.0-8.0 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework.

4-Methoxyphenyl Group: Six distinct signals are expected for the aromatic carbons. The carbon bearing the methoxy group (C-O) would be the most deshielded, appearing around δ 155-160 ppm. The other aromatic carbons would resonate in the typical δ 114-140 ppm region. The methoxy carbon (-OCH₃) itself would give a signal around δ 55 ppm.

Imidazolidine Ring: The two methylene carbons (-CH₂) are expected to have a chemical shift in the range of δ 40-50 ppm.

Imine Carbon: The most deshielded carbon in the structure is predicted to be the imine carbon (C=N) of the imidazolidin-2-imine core, with an expected chemical shift in the range of δ 150-165 ppm.

A summary of predicted NMR chemical shifts is presented below.

| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic C-H | 6.8 - 7.5 (two doublets) | 114 - 140 |

| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |

| Imidazolidine (-CH₂-) | 3.2 - 4.0 (singlet or multiplet) | 40 - 50 |

| Amine/Imine (N-H) | 5.0 - 8.0 (broad singlets) | - |

| Aromatic C-N | - | 135 - 145 |

| Aromatic C-O | - | 155 - 160 |

| Imine C=N | - | 150 - 165 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands.

N-H Stretching: Moderate to strong, broad bands corresponding to the N-H stretching vibrations of the amine and imine groups are expected in the 3100-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the imidazolidine ring will show medium to strong bands just below 3000 cm⁻¹. vscht.cz

C=N Stretching: A strong absorption band characteristic of the exocyclic imine (C=N) double bond stretch is expected in the 1630-1690 cm⁻¹ region. atlantis-press.com

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ range. vscht.cz

C-N Stretching: The C-N stretching vibrations for the aromatic amine and the imidazolidine ring are expected in the 1250-1350 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group is anticipated around 1240-1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations and bonds involving non-polar groups are often more intense in Raman spectra. For this compound, strong Raman signals would be expected for the symmetric breathing modes of the aromatic ring and the C=N stretching vibration.

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |

| N-H Stretch | 3100 - 3500 (Broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=N Stretch (Imine) | 1630 - 1690 (Strong) | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-O Stretch (Ether) | 1240 - 1260 (Strong) | Moderate |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₁₀H₁₃N₃O) is 191 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 191. The fragmentation of this molecular ion would likely proceed through several key pathways, providing structural information.

Alpha-Cleavage: Cleavage of the bond between the phenyl ring and the nitrogen atom could lead to the formation of a resonance-stabilized 4-methoxyphenyl radical or cation and an imidazolidin-2-imine fragment.

Loss of Methoxy Group: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da), leading to peaks at m/z 176 and m/z 148.

Imidazolidine Ring Fragmentation: The saturated imidazolidine ring can undergo fragmentation through the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral molecules.

Formation of Key Fragments: A significant peak might be observed at m/z 108, corresponding to the 4-methoxyaniline radical cation, formed through rearrangement and cleavage. Another prominent fragment could be the 4-methoxyphenyl cation at m/z 107.

The study of fragmentation patterns of related imidazolidinone structures suggests that ring cleavage is a common process. researchgate.net

| Ion Fragment | Proposed m/z | Possible Origin |

| [C₁₀H₁₃N₃O]⁺˙ (Molecular Ion) | 191 | Parent Molecule |

| [M - •CH₃]⁺ | 176 | Loss of methyl radical from methoxy group |

| [M - •CH₃ - CO]⁺ | 148 | Subsequent loss of CO |

| [C₇H₈NO]⁺ (4-methoxyaniline radical cation) | 123 | Cleavage and rearrangement |

| [C₇H₇O]⁺ (4-methoxyphenyl cation) | 107 | Cleavage of the Ar-N bond |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no experimentally determined crystal structure for this compound has been reported, insights can be drawn from the analysis of similar molecules, such as 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. nih.gov

Molecular Structure: The molecule consists of a planar 4-methoxyphenyl ring attached to a non-planar, saturated five-membered imidazolidine ring. The imidazolidine ring is expected to adopt an envelope or twist conformation to minimize steric strain. The exocyclic C=N double bond would confer planarity to the atoms immediately involved (C2, N of the ring, and the exocyclic N). A key structural parameter would be the dihedral angle between the plane of the phenyl ring and the mean plane of the imidazolidine ring. In the related 1-(4-methoxyphenyl)imidazolidine-2,4-dione, this angle is relatively small (6.0°), suggesting a nearly coplanar arrangement which could also be possible for the title compound to maximize electronic conjugation. nih.gov

Crystal Packing: In the solid state, the molecules are expected to pack in a way that maximizes intermolecular interactions.

Hydrogen Bonding: The N-H groups of the imidazolidine ring and the exocyclic imine are potent hydrogen bond donors. These could form intermolecular hydrogen bonds with the nitrogen atoms of the imine or imidazolidine ring, or the oxygen atom of the methoxy group of neighboring molecules. Such interactions could lead to the formation of chains, dimers, or more complex three-dimensional networks. nih.gov

π–π Stacking: The electron-rich 4-methoxyphenyl rings could engage in π–π stacking interactions, further stabilizing the crystal lattice. These interactions involve the face-to-face or offset stacking of aromatic rings from adjacent molecules. nih.gov

An in-depth exploration of the derivatization and structural modification of this compound reveals a landscape of synthetic strategies aimed at tuning its chemical properties. These modifications, which target various sites within the molecule, are crucial for developing analogs with tailored characteristics. The primary areas for derivatization include the nitrogen atoms of the imidazolidine core, the imidazolidine ring itself, and the appended 4-methoxyphenyl group. Furthermore, the introduction of chirality into the imidazolidin-2-imine scaffold is a key area of investigation.

Applications in Advanced Chemical and Materials Science Research

N-(4-methoxyphenyl)imidazolidin-2-imine as a Ligand in Coordination Chemistry

The nitrogen-rich structure of this compound makes it an excellent ligand for coordinating with a variety of metal centers. The imine and amine functionalities within the imidazolidine (B613845) ring can readily donate their lone pair of electrons to form stable coordination complexes.

Complexation with Transition Metals (e.g., Rhodium(I) Complexes with Imidazolidin-2-ylidene)

While specific research on rhodium(I) complexes with this compound is not extensively documented, the broader class of imidazolidin-2-imine derivatives and their corresponding N-heterocyclic carbenes (NHCs), imidazolidin-2-ylidenes, are well-known to form stable complexes with rhodium and other transition metals. These complexes are of significant interest due to their potential catalytic activities. The general structure of such complexes involves the coordination of the imidazolidin-2-ylidene carbene to the rhodium(I) center, often accompanied by other ancillary ligands. The electronic properties of the N-aryl substituent, in this case, the 4-methoxyphenyl (B3050149) group, can influence the stability and reactivity of the resulting metal complex.

In a related context, imidazolidin-2-iminato vanadium complexes have been synthesized and characterized for their use in polymerization reactions. These complexes demonstrate the ability of the imidazolidin-2-imine scaffold to act as a robust ligand for transition metals. For instance, a series of imidazolidin-2-iminato vanadium complexes were prepared and showed varying catalytic activities in the copolymerization of ethylene (B1197577) and propylene, influenced by the electronic nature of the substituents on the ligand. rsc.org

Catalytic Activity of Metal-Imidazolidin-2-imine Complexes in Organic Reactions

Metal complexes featuring imidazolidin-2-imine-based ligands have demonstrated significant catalytic activity in various organic transformations, most notably in olefin polymerization. Neutral nickel(II) and palladium(II) complexes bearing aryloxide-functionalized imidazolidin-2-imine ligands have been shown to be highly active catalysts for the addition polymerization of norbornene. researchgate.net These catalyst systems can produce high-molecular-weight polynorbornene with narrow molecular weight distributions. researchgate.net

Similarly, various quinolinyl imidazolidin-2-imine nickel complexes have been synthesized and utilized in the polymerization of norbornene and styrene, as well as the copolymerization of norbornene with polar monomers. globethesis.com The catalytic activity and the properties of the resulting polymers were found to be dependent on the substituents on the imidazolidine ring. globethesis.com

The table below summarizes the catalytic performance of selected nickel(II) complexes with N-aryl-imidazolidin-2-imine ligands in norbornene polymerization.

| Catalyst Precursor | Cocatalyst | Activity (g PNB (mol M)⁻¹ h⁻¹) | Molecular Weight (Mw) (kg mol⁻¹) |

| Ni1 | MAO | 2.6 × 10⁷ | 1,230 |

| Ni2 | MAO | 1.9 × 10⁷ | 1,150 |

| Ni3 | MMAO | 1.5 × 10⁷ | 980 |

Data sourced from studies on aryloxide imidazolidin-2-imine nickel(II) complexes. PNB: Polynorbornene, MAO: Methylaluminoxane, MMAO: Modified Methylaluminoxane.

Role in Organic Synthesis as a Catalyst, Ligand, or Reactive Intermediate

Beyond its role in coordination chemistry, the imidazolidin-2-imine scaffold is a valuable platform in organic synthesis. These compounds can act as organocatalysts, serve as precursors to other important catalytic species, or participate as reactive intermediates in various transformations.

Imidazolidine derivatives are known precursors to N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts and ligands for transition metals. beilstein-journals.orgnih.gov The deprotonation of the corresponding imidazolium (B1220033) or imidazolidinium salt yields the free carbene, which can then be used in a wide range of catalytic reactions. The synthesis of these NHC precursors often involves the cyclization of N,N'-disubstituted ethylenediamines with a one-carbon source. nih.gov

While direct organocatalytic applications of this compound are not extensively reported, related imidazolidinone-based catalysts are widely used in asymmetric synthesis. beilstein-journals.org For instance, MacMillan's imidazolidinone catalysts are renowned for their ability to promote a variety of enantioselective reactions through iminium ion and enamine catalysis. beilstein-journals.org

The imidazolidine framework can also be a key structural motif in the synthesis of more complex molecules. For example, the synthesis of novel imidazolidin-2-ones has been achieved through the intramolecular cyclization of urea (B33335) derivatives, highlighting the utility of the core structure in building heterocyclic systems. nih.gov

Research on Imidazolidin-2-imine Scaffolds for Novel Material Development (excluding pharmaceutical materials)

The unique properties of the imidazolidin-2-imine scaffold lend themselves to the development of novel materials with tailored functionalities. A primary area of research in this domain is the synthesis of polymers.

The ability of imidazolidin-2-imine derivatives to act as ligands for transition metal catalysts is directly applicable to the development of new polymeric materials. As discussed previously, nickel and palladium complexes of functionalized imidazolidin-2-imines are effective catalysts for olefin polymerization, leading to the production of polymers such as polynorbornene and polyethylene. researchgate.netglobethesis.com These polymers have a range of potential applications in materials science, including as engineering plastics and elastomers, depending on their specific properties.

Furthermore, the imidazolidin-2-imine structure can be incorporated into the polymer backbone itself. While research on poly(imidazolidin-2-imine)s is not widespread, related poly(urea)s are a significant class of polymers. The development of controlled polymerization methods for monomers containing similar cyclic imine structures, such as protected oxazolidine (B1195125) imines, opens up possibilities for creating well-defined polymers with urea-like linkages. beilstein-journals.org

Another avenue for material development is the use of imidazolidin-2-one scaffolds, which are structurally similar to the imine counterparts, in the creation of functional materials. For instance, imidazolidin-2-one-containing peptidomimetics have been equipped with functionalized substituents that can act as linkers to bind these molecules to nanoparticles and other biomaterials, suggesting a strategy for surface modification and the creation of hybrid materials. nih.gov

The table below outlines potential non-pharmaceutical material applications derived from the imidazolidin-2-imine scaffold.

| Material Type | Potential Application | Relevant Research Area |

| Polynorbornene | Specialty elastomers, engineering plastics | Polymerization catalysis with imidazolidin-2-imine metal complexes |

| Functional Polyolefins | Adhesives, compatibilizers, printable plastics | Copolymerization of olefins with polar monomers using imidazolidin-2-imine-based catalysts |

| Surface-Modified Materials | Functionalized nanoparticles, smart surfaces | Attachment of imidazolidin-2-imine derivatives to material surfaces |

Mechanistic Insights into Biological Interactions of Imidazolidine and Guanidine Scaffolds

General Mechanisms of Imidazolidine (B613845)/Guanidine (B92328) Scaffolds in Biological Systems (Focus on molecular targets and mechanisms)

The biological activity of N-(4-methoxyphenyl)imidazolidin-2-imine is rooted in the chemical properties of its core structures: the imidazolidine ring and its exocyclic guanidine-like imine group. The guanidine group, with its high basicity (pKa ≈ 13), is typically protonated at physiological pH, forming a stable guanidinium (B1211019) cation. sci-hub.se This positive charge is delocalized across three nitrogen atoms due to resonance, a feature known as Y-aromaticity, which allows it to form strong electrostatic interactions, such as salt bridges and hydrogen bonds, with negatively charged residues like aspartate, glutamate, or phosphate (B84403) groups in biological targets. sci-hub.semdpi.com

The imidazolidine ring provides a five-membered heterocyclic scaffold that positions the key interacting groups in a specific three-dimensional orientation. This constrained conformation can reduce the entropic penalty of binding to a target, potentially increasing affinity. researchgate.net

Common molecular targets for these scaffolds are diverse and include enzymes, G-protein coupled receptors (GPCRs), and ion channels. sci-hub.sewikipedia.org The guanidinium group is a well-known bioisostere for the side chain of arginine, enabling these compounds to interact with targets that recognize this amino acid. researchgate.net Consequently, compounds containing these scaffolds have been investigated for a wide range of biological activities, including as inhibitors of enzymes like nitric oxide synthase (NOS), Na+/H+ exchangers, and as ligands for adrenergic and imidazoline (B1206853) receptors. sci-hub.senih.gov

Enzyme Inhibition Studies (in vitro, mechanistic focus)

The guanidine and imidazolidine motifs are features in numerous enzyme inhibitors. The protonated guanidinium group can anchor a molecule within an enzyme's active site by interacting with anionic residues.

Protein Tyrosine Phosphatase 1B (PTP1B): Imidazolidine-2,4-dione derivatives have been identified as novel PTP1B inhibitors. nih.gov Molecular dynamics simulations suggest these inhibitors stabilize the catalytic region of the PTP1B protein, making the catalytic sites less accessible. nih.gov

Nitric Oxide Synthase (NOS): Guanidine derivatives, particularly N-nitro-N'-substituted guanidines, have been explored as potential inhibitors of human NOS isoforms. researchgate.net The guanidine head of arginine, the natural substrate, is crucial for binding, and modifications to this group can confer isoform selectivity. researchgate.net

Acid Ceramidase (ASAH1): A guanidine-based synthetic compound, E2, was found to be an angiogenesis inhibitor by directly binding to and inhibiting ASAH1. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): Novel derivatives containing a guanidine group have been designed as SDH inhibitors with antifungal properties. nih.gov The guanidine moiety is crucial for forming hydrogen bonds with key residues in the enzyme's active site, anchoring the inhibitor. nih.govresearchgate.net

Pyruvate Carboxylase (PC): Substituted imidazolidinetriones have been identified as potent, mixed-type inhibitors of PC, a key enzyme in anaplerosis. scilit.com

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Mechanism Focus |

|---|---|---|---|

| Imidazolidine-2,4-dione derivative | PTP1B | IC₅₀ = 2.07 μM | Stabilizes the catalytic region of the enzyme. nih.gov |

| N-nitro-N'-substituted guanidines | Nitric Oxide Synthase (NOS) | Varies; shows isoform selectivity. researchgate.net | Mimics arginine substrate to bind to the active site. researchgate.net |

| Fluopyram derivative with guanidine | Succinate Dehydrogenase (SDH) | EC₅₀ = 9.93 mg/L (Compound 9j vs. P. aphanidermatum) | Forms hydrogen bonds with key active site residues. nih.gov |

| Guanidine-based compound E2 | Acid Ceramidase (ASAH1) | Potent inhibition of HUVEC proliferation. nih.gov | Direct binding to ASAH1 confirmed by DARTS assay. nih.gov |

| Substituted imidazolidinetrione | Pyruvate Carboxylase (PC) | IC₅₀ = 3-12 μM | Mixed-type inhibition with respect to pyruvate. scilit.com |

Receptor Binding Interactions (theoretical and in vitro, mechanistic focus)

The imidazolidine scaffold is the defining feature of ligands for imidazoline receptors, which are distinct from adrenergic receptors. wikipedia.orgtci-thaijo.org The guanidine group also plays a pivotal role in binding to various receptors, often through electrostatic interactions.

Imidazoline Receptors (I₁ and I₂): These are the primary targets for many imidazoline-containing compounds. wikipedia.org The I₁ receptor is involved in lowering blood pressure, while the I₂ site is an allosteric binding site on monoamine oxidase. wikipedia.org The affinity of ligands for I₁ receptors correlates closely with their centrally-acting antihypertensive potency. nih.gov The development of selective ligands like tracizoline (B1236551) and benazoline, which have high affinity for I₂ receptors and unprecedented selectivity over adrenergic receptors, has been crucial for studying these sites. nih.gov

Muscarinic Receptors (M₂ and M₄): Guanidine derivatives have been identified as potent antagonists for M₂ and M₄ muscarinic receptors. nih.gov Molecular modeling suggests the guanidine group forms a hydrogen-bond network with key asparagine and alanine (B10760859) residues in the receptor binding pocket. nih.gov

Neuropeptide FF (NPFF) Receptors: The binding pocket of NPFF receptors is suggested to be acidic and negatively charged, making it suitable for interaction with cationic guanidine groups. nih.gov Docking experiments indicate that specific residues within the transmembrane helices interact with guanidine-containing ligands. nih.gov

Sigma (σ) Receptors: Guanidine analogs have been evaluated as sigma receptor ligands. nih.gov The parent compound, DTG, interacts with the σ-1 receptor via the amine moiety on its guanidine core. nih.gov

| Compound | Receptor Target | Binding Affinity (Kᵢ or pKᵢ) | Interaction Details |

|---|---|---|---|

| Benazoline | Imidazoline I₂ Receptor | pKᵢ = 9.07 | High affinity and selectivity over α₁ and α₂ adrenergic receptors. nih.gov |

| ADS10227 (Guanidine derivative) | Muscarinic M₂ Receptor | Kᵢ = 2.8 nM | Guanidine group forms H-bonds with N404 and A194. nih.gov |

| ADS10227 (Guanidine derivative) | Muscarinic M₄ Receptor | Kᵢ = 5.1 nM | Guanidine group forms H-bonds with N417 and A203. nih.gov |

| o-DTG | Sigma-1 (σ₁) Receptor | Nanomolar affinity | Binds via an amine moiety on the guanidine core. nih.gov |

Structure-Activity Relationship (SAR) Studies: Theoretical and In Vitro Correlations (excluding efficacy/toxicity)

SAR studies on related scaffolds provide insights into how structural modifications to a molecule like this compound might affect its biological interactions.

For imidazolidine derivatives, the nature and position of substituents on both the phenyl ring and the imidazolidine core are critical. In a series of N-arylsulfonylimidazolidinones, it was found that the intact 4-phenyl-l-benzenesulfonylimidazolidinone structure was a key pharmacophore, with hydrophobic substitutions at specific positions enhancing activity. nih.gov For 2-(arylimino)imidazolidines, modifications to the side chain attached to the bridge nitrogen atom between the phenyl group and the imidazoline ring significantly impact activity. nih.gov The 4-methoxyphenyl (B3050149) group in the titular compound likely engages in specific hydrophobic or hydrogen bond interactions within a target's binding pocket.

For guanidine-containing compounds, the position of the guanidine group on an aromatic ring can be crucial for activity. In one study on antifungal agents, 2- and 3-substituted guanidine derivatives showed lower activity than their 4-substituted counterparts. nih.gov The terminal guanidine group itself is often vital for antibacterial and antifungal activities. mdpi.com SAR analyses of guanidine-containing polyhydroxyl macrolides indicate that both the terminal guanidine group and the lactone ring are key for antimicrobial activity. mdpi.com Modifications to the guanidine group, such as substitution with electron-withdrawing groups (e.g., nitro, cyano, sulfonyl), can significantly decrease its basicity, which in turn alters its ability to form ionic bonds and can modulate target selectivity. sci-hub.seresearchgate.net

Molecular Docking and Dynamics Simulations for Target Interaction Prediction (e.g., bacterial, fungal targets; non-human or theoretical)

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions of ligands with their biological targets at an atomic level. These methods are frequently used to understand the binding modes of imidazolidine and guanidine derivatives.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For example, docking studies of novel guanidine-containing fungicides with their target, succinate dehydrogenase (SDH), revealed that the guanidine amide group forms critical hydrogen bonds with amino acid residues, explaining its inhibitory action. nih.gov Similarly, docking of imidazolidine derivatives into the active sites of bacterial proteins has been used to predict their binding affinity and guide the synthesis of new potential antibacterial agents. uomustansiriyah.edu.iqresearchgate.net Studies on imidazolidinone derivatives as potential selective COX-2 inhibitors used docking to identify compounds with strong binding affinities, which were higher than the reference drug. najah.edu

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing its stability. For imidazolidine-2,4-dione derivatives targeting PTP1B, MD simulations showed that the inhibitor binding induced conformational changes that stabilized the protein's catalytic region. nih.gov In studies of imidazoline derivatives against fungal cytochrome P450, MD simulations confirmed the stability of the inhibitor-enzyme complex over a 100-nanosecond period. nih.gov MD simulations have also been used to study the conformational changes of the guanidine-II riboswitch upon ligand binding. uni-konstanz.denih.gov

These computational approaches are instrumental in rational drug design, allowing for the prediction of binding modes and affinities, which helps prioritize compounds for synthesis and biological testing. For this compound, these methods could be used to screen potential bacterial or fungal targets and predict its binding orientation, highlighting key interactions involving the methoxyphenyl group and the protonated imidazolidin-2-imine core.

| Compound Class | Target | Methodology | Key Findings |

|---|---|---|---|

| Imidazolidinone derivatives | Cyclooxygenase-2 (COX-2) | Molecular Docking, MD Simulation | Docking scores of -11.569 kcal/mol (compound 3) indicated strong affinity; MD simulation confirmed complex stability. najah.edu |

| Guanidine-containing SDHI | Fungal Succinate Dehydrogenase (SDH) | Molecular Docking | Predicted hydrogen bonding between the guanidine group and crucial active site residues. nih.gov |

| Imidazoline derivative | Fungal Cytochrome P450 Demethylase | MD Simulation | Complex was stable during 100 ns simulation, indicated by stable potential energy and RMSD values. nih.gov |

| Imidazolidine-2,4-dione derivative | Protein Tyrosine Phosphatase 1B (PTP1B) | MD Simulation | Inhibitor binding stabilized the enzyme's catalytic region and altered interactions in the P-loop. nih.gov |

| Bivalent Ligands | Guanidine-II Riboswitch | MD Simulation | Characterized three interconvertible states (open, kissing loop, Mg²⁺ dependent) upon ligand binding. uni-konstanz.denih.gov |

Future Research Directions and Unexplored Avenues in N 4 Methoxyphenyl Imidazolidin 2 Imine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of imidazolidine-2-imines and related imidazolidin-2-ones has traditionally relied on methods that can involve harsh conditions or toxic reagents. acs.org Future research should focus on developing more sustainable and efficient synthetic protocols for N-(4-methoxyphenyl)imidazolidin-2-imine. Green chemistry principles, such as the use of non-toxic solvents, catalytic processes, and atom-economical reactions, will be central to these efforts. polimi.itresearchgate.net

Promising avenues for exploration include the use of organocatalysis, which has shown success in the synthesis of related five-membered cyclic ureas under ambient conditions. acs.org Additionally, electrochemical methods offer a green alternative for the synthesis of imidazolidine-fused structures, often proceeding under mild, organic oxidant-free conditions. rsc.org The development of one-pot, multi-component reactions would also be a significant advancement, improving efficiency and reducing waste. polimi.it A comparative analysis of potential catalytic systems for the synthesis of N-aryl-imidazolidin-2-imines is presented in Table 1.

Table 1: Potential Catalytic Systems for Sustainable Synthesis of N-Aryl-Imidazolidin-2-imines

| Catalyst Type | Potential Advantages | Key Parameters for Optimization |

|---|---|---|

| Organocatalysts (e.g., phosphazene bases) | Metal-free, mild reaction conditions, high chemo- and regioselectivity. | Catalyst loading, solvent, temperature, substrate scope. |

| Transition Metal Catalysts (e.g., Pd, Cu, Au) | High efficiency, potential for asymmetric synthesis. mdpi.com | Ligand design, metal precursor, oxidant/reductant, reaction time. |

| Electrochemical Synthesis | Avoidance of chemical oxidants, energy-efficient, mild conditions. rsc.org | Electrode material, supporting electrolyte, current density, solvent. |

| Biocatalysis (Enzymatic) | High selectivity, environmentally benign conditions. | Enzyme selection/engineering, pH, temperature, substrate concentration. |

Exploration of New Reactivity Modes and Mechanistic Discoveries

The imine functionality in this compound is a key feature that dictates its reactivity. While imines are known to participate in a variety of chemical transformations, the specific reactivity of this compound remains largely unexplored. Future studies should aim to systematically investigate its behavior with a range of electrophiles and nucleophiles.

A particularly interesting area for investigation is the participation of this compound in cycloaddition reactions. For instance, imines can act as dienophiles or azadienes in [4+2] cycloadditions, providing access to complex polycyclic structures. nih.gov The electronic properties of the 4-methoxyphenyl (B3050149) group are likely to influence the reactivity and selectivity of such reactions. Mechanistic studies, employing techniques such as in-situ spectroscopy and computational modeling, will be crucial for understanding the pathways of these transformations. nih.gov Table 2 outlines potential reactivity studies for this compound.

Table 2: Proposed Reactivity Studies for this compound

| Reaction Type | Potential Outcome | Mechanistic Questions to Address |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Synthesis of novel fused heterocyclic systems. mdpi.com | Diastereoselectivity, regioselectivity, influence of Lewis acid catalysis. |

| 1,3-Dipolar Cycloaddition | Access to spirocyclic or fused ring systems. | Nature of the dipole, control of stereochemistry. |

| Nucleophilic Addition to the Imine Carbon | Formation of functionalized imidazolidine (B613845) derivatives. | Effect of the N-aryl substituent on reactivity, stereochemical outcome. |

| N-Functionalization | Modification of the imidazolidine ring nitrogens. | Regioselectivity of functionalization, stability of the resulting products. |

Advanced Computational Modeling and Machine Learning Applications in Imidazolidine-2-imine Chemistry

Computational chemistry and machine learning are powerful tools that can accelerate the discovery and optimization of chemical processes. beilstein-journals.orgnih.govresearchgate.netrjptonline.org For this compound, these methods can be applied to predict a wide range of properties, from its fundamental electronic structure to its reactivity in complex chemical environments. Density Functional Theory (DFT) calculations, for example, can provide insights into reaction mechanisms and the stability of intermediates. nih.gov

Machine learning algorithms can be trained on existing chemical reaction data to predict optimal reaction conditions, such as temperature, catalyst, and solvent, for the synthesis of this compound and its derivatives. nih.gov This data-driven approach can significantly reduce the experimental effort required for reaction development. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity or material properties of novel derivatives, guiding the design of new compounds with desired characteristics. The potential applications of these computational techniques are summarized in Table 3.

Table 3: Computational and Machine Learning Approaches in this compound Research

| Technique | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies of reactions, prediction of spectroscopic properties. | Understanding of reaction pathways, rationalization of reactivity and selectivity. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. | Insight into solvent effects and binding modes with other molecules. |

| Machine Learning (Reaction Optimization) | Prediction of optimal synthetic conditions. nih.gov | Accelerated development of efficient and sustainable synthetic routes. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological or material properties of derivatives. | Rational design of new compounds with targeted functionalities. |

Integration of this compound into Functional Materials Research (Non-biological Applications)

The unique structural features of this compound, including its rigid heterocyclic core and functionalizable aromatic ring, make it an attractive building block for the development of novel functional materials. The imine linkage is known for its dynamic covalent nature, which can be exploited in the design of self-healing polymers and adaptable materials. nih.gov

Future research could explore the incorporation of this compound into polymer backbones to create materials with tailored thermal and mechanical properties. Its ability to coordinate with metal ions also suggests its potential use as a ligand in the development of novel catalysts or luminescent materials. alfachemic.com Furthermore, the planar aromatic moiety and the potential for intermolecular hydrogen bonding make this compound a candidate for the construction of supramolecular architectures, such as porous organic cages or liquid crystals. researchgate.netnwhitegroup.comrsc.orgnih.gov Potential applications in materials science are detailed in Table 4.

Table 4: Potential Non-biological Material Applications of this compound

| Material Type | Rationale for Use | Potential Properties and Applications |

|---|---|---|

| Dynamic Covalent Polymers | Reversible imine bond formation. nih.gov | Self-healing materials, recyclable thermosets, stimuli-responsive gels. |

| Metal-Organic Frameworks (MOFs) / Coordination Polymers | Coordination sites on nitrogen atoms. | Gas storage and separation, catalysis, sensing. |

| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation when functionalized. | Emissive layers in display and lighting technologies. |

| Supramolecular Assemblies | Directional non-covalent interactions (e.g., H-bonding). researchgate.netrsc.org | Porous materials for molecular recognition, liquid crystals. |

Expanding Mechanistic Biological Interaction Studies at the Molecular Level to Elucidate Fundamental Biochemical Roles (Avoiding Clinical Implications)

The imidazolidine scaffold is a common motif in biologically active compounds. ontosight.ai While avoiding clinical implications, fundamental research into the molecular interactions of this compound with biological macromolecules can provide valuable insights into its potential biochemical roles. The 4-methoxyphenyl group can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition.

Future biophysical studies could investigate the binding of this compound to specific proteins or enzymes. For example, its structural similarity to known adrenergic and imidazoline (B1206853) receptor ligands suggests that it may interact with these classes of proteins. researchgate.net Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and X-ray crystallography could be employed to characterize these interactions at a molecular level. Understanding how this compound interacts with metalloproteins is another area of interest, given the ability of related structures to coordinate with metal ions. bohrium.com A summary of potential molecular interaction studies is provided in Table 5.

Table 5: Proposed Mechanistic Biological Interaction Studies for this compound

| Biological Target Class | Biophysical Technique | Information to be Gained |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Radioligand binding assays, Fluorescence polarization. | Binding affinity and selectivity for specific receptor subtypes. |

| Enzymes (e.g., kinases, proteases) | Enzyme inhibition assays, Isothermal Titration Calorimetry (ITC). | Inhibition constants (Ki), thermodynamic parameters of binding. |

| Metalloproteins | UV-Vis and EPR spectroscopy, X-ray crystallography. | Coordination environment, structural changes upon binding. bohrium.com |

| Nucleic Acids (DNA/RNA) | Circular dichroism, Electrophoretic mobility shift assays (EMSA). | Binding mode (intercalation, groove binding), binding affinity. |

Q & A

Q. What are the common synthetic routes for N-(4-methoxyphenyl)imidazolidin-2-imine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted benzamides or Schiff base intermediates. For example, imidazolidin-imine derivatives can be synthesized via palladium- or nickel-catalyzed hydrogenation of aryl halides followed by intramolecular cyclization under alkaline conditions. Ethanol or water as solvents, combined with bases like NaOH, are critical for achieving high yields (e.g., 88% with Raney nickel to avoid dehalogenation byproducts) . LC-MS is recommended to monitor intermediate formation and optimize reaction time/temperature.

Q. How can researchers verify the structural integrity of this compound?

Structural confirmation requires a combination of techniques:

- NMR spectroscopy : Analyze chemical shifts for the methoxyphenyl group (~δ 3.8 ppm for OCH₃) and imine protons (δ 7.5–8.5 ppm).

- X-ray crystallography : Resolve bond angles and tautomeric forms, as demonstrated for structurally analogous compounds like (2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine .

- Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages.

Advanced Research Questions

Q. What strategies mitigate byproduct formation during imidazolidin-imine synthesis?

Byproducts often arise from competing reactions, such as hydrodechlorination or ring-opening. Key strategies include:

- Catalyst selection : Raney nickel minimizes dehalogenation compared to palladium on carbon .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) can suppress side reactions in cyclization steps.

- Temperature control : Maintaining 45°C during recyclization prevents incomplete cyclization, which occurs at lower temperatures (e.g., 25°C) .

Q. How do electronic effects of the 4-methoxyphenyl group influence the compound’s reactivity?

The electron-donating methoxy group stabilizes the imine moiety through resonance, enhancing electrophilic character. This affects reactivity in nucleophilic additions or coordination with metal catalysts. Comparative studies with electron-withdrawing substituents (e.g., nitro groups) can clarify these effects, as seen in analogous benzimidazole derivatives .

Q. What analytical methods resolve discrepancies in reported spectral data for imidazolidin-imines?

Contradictions in NMR or IR data may stem from tautomerism or solvation. To address this:

- Perform variable-temperature NMR to identify tautomeric equilibria.

- Use HPLC-MS with orthogonal detection (e.g., UV/ELSD) to isolate and characterize isomeric byproducts, as applied in formoterol-related compound analysis .

- Compare experimental data with computational predictions (DFT calculations) for validation.

Methodological Considerations

Q. How can solid-phase synthesis improve the scalability of imidazolidin-imine derivatives?

Merrifield resin-supported synthesis enables stepwise assembly of intermediates, simplifying purification. For example, immobilizing a primary amine precursor on resin allows sequential coupling with carbonyl reagents, followed by cleavage to yield the target compound. This approach reduces side reactions and improves yields in multi-step syntheses .

Q. What computational tools predict the biological activity of this compound?

Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins. For instance, benzimidazole-triazole hybrids show binding to kinase active sites, guided by hydrophobic and hydrogen-bonding interactions . Pair these with MD simulations to assess binding stability.

Data Analysis Challenges

Q. How should researchers interpret conflicting cytotoxicity data for imidazolidin-imine derivatives?

Discrepancies may arise from cell-line specificity or assay conditions. Standardize testing using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.